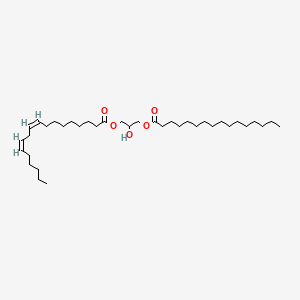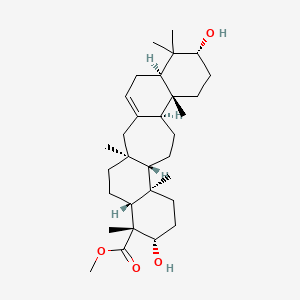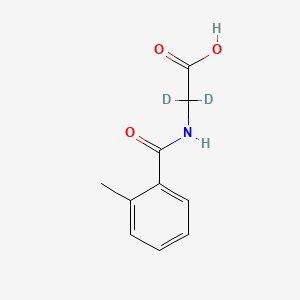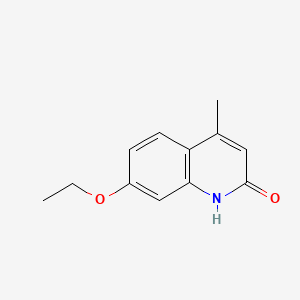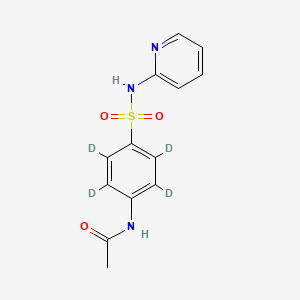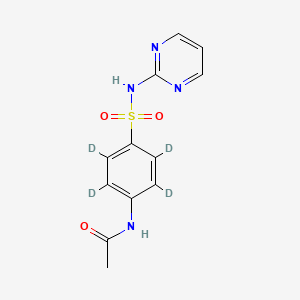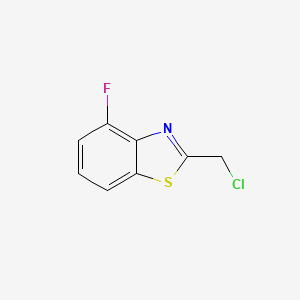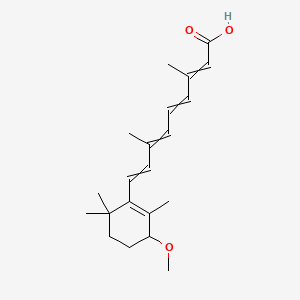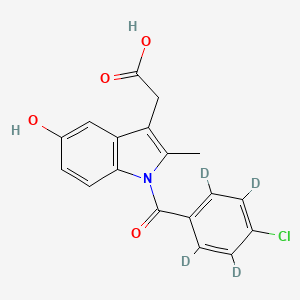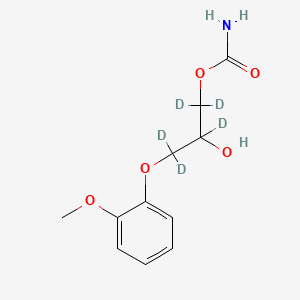
甲卡巴醇-d5
描述
甲卡胺-d5 是甲卡胺的氘代形式,甲卡胺是一种骨骼肌松弛剂。 该化合物主要用作内标,用于定量各种分析应用中的甲卡胺,例如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) . 甲卡胺本身以其缓解与急性、疼痛性肌肉骨骼疾病相关的症状的能力而闻名 .
科学研究应用
甲卡胺-d5 广泛用于各种科学研究应用,包括:
化学: 作为分析化学中定量甲卡胺的内标。
生物学: 在涉及甲卡胺的代谢和药代动力学研究中。
医学: 研究甲卡胺作为肌肉松弛剂的疗效和安全性。
工业: 甲卡胺含量制剂生产中的质量控制和保证.
作用机制
甲卡胺-d5 的作用机制与甲卡胺的作用机制相似。 甲卡胺是一种中枢神经系统抑制剂,主要影响脊髓和大脑。 它抑制多突触反射,并减少脊髓和脊髓上通路中的神经传导。 这会导致肌肉松弛和缓解肌肉痉挛 .
生化分析
Biochemical Properties
Methocarbamol-d5 interacts with various biomolecules in the body. It has been observed to bind to carbonic anhydrase I and II with 1000 fold more specificity for carbonic anhydrase I . Carbonic anhydrases are enzymes that assist rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Cellular Effects
Methocarbamol-d5, like its parent compound Methocarbamol, exerts effects on various types of cells and cellular processes. It is known to inhibit the ability of mice to remain on a vertical ladder for 1 minute and decreases forelimb grip strength . This suggests that Methocarbamol-d5 may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methocarbamol-d5 is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .
Temporal Effects in Laboratory Settings
Methocarbamol, the parent compound, has been shown to have effects that last several hours
Dosage Effects in Animal Models
In animal models, the effects of Methocarbamol-d5 may vary with different dosages. For Methocarbamol, the recommended dosage in dogs and cats is 20–45 mg/kg orally every 8 hours . Very high doses may be required for conditions such as tetanus . It is recommended that the dose does not exceed 330 mg/kg, although serious toxicity or death has not been reported after overdoses .
Metabolic Pathways
Methocarbamol is metabolized via dealkylation and hydroxylation followed by conjugation to form glucuronides and sulfates .
准备方法
合成路线和反应条件: 甲卡胺-d5 通过将氘原子掺入甲卡胺分子中合成。 该过程通常涉及甲卡胺结构中特定氢原子的氘代。 这可以通过各种化学反应来实现,例如催化氢-氘交换或使用氘代试剂 .
工业生产方法: 甲卡胺-d5 的工业生产涉及使用氘代试剂和催化剂进行大规模合成。 该过程经过优化,以确保最终产物的高收率和纯度。 然后通过结晶或色谱等技术对化合物进行纯化,以达到所需的氘化水平 .
化学反应分析
反应类型: 甲卡胺-d5 会发生各种化学反应,包括:
氧化: 甲卡胺-d5 可以被氧化形成相应的氧化产物。
还原: 该化合物在特定条件下会发生还原反应。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 各种亲核试剂和亲电试剂可用于取代反应.
形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可能会产生甲卡胺-d5 的还原形式 .
相似化合物的比较
属性
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-RORPNYJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676008 | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189699-70-4 | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



